N-(cyclopropylmethyl)-2-hydroxybenzamide
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Overview
Description
N-(cyclopropylmethyl)-2-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It features a cyclopropylmethyl group attached to the nitrogen atom of the benzamide structure, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with cyclopropylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and efficiency. This can involve the use of automated reactors, continuous flow systems, and alternative coupling agents that offer better scalability and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(cyclopropylmethyl)-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-2-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-hydroxybenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions and stability.
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-4-hydroxybenzamide
- N-(cyclopropylmethyl)-3-hydroxybenzamide
- N-(cyclopropylmethyl)-2-methoxybenzamide
Comparison: N-(cyclopropylmethyl)-2-hydroxybenzamide is unique due to the position of the hydroxyl group on the benzene ring. This positional isomerism can significantly impact the compound’s chemical reactivity and biological activity. For example, the 2-hydroxy group can form intramolecular hydrogen bonds, influencing the compound’s conformation and stability compared to its 3- or 4-hydroxy counterparts.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-4-2-1-3-9(10)11(14)12-7-8-5-6-8/h1-4,8,13H,5-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUQQUHPMDFXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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